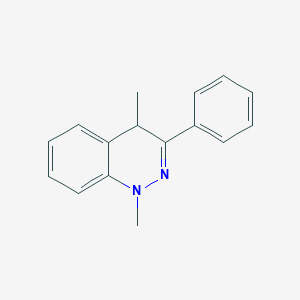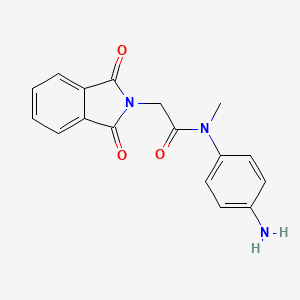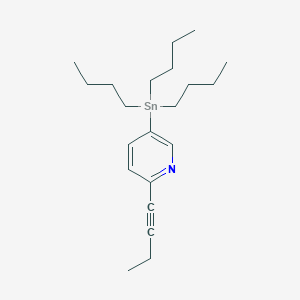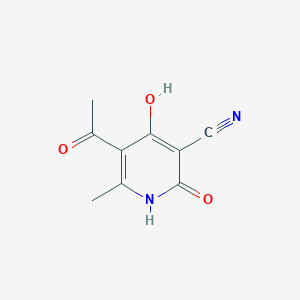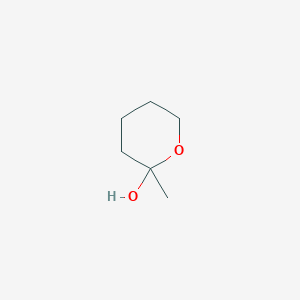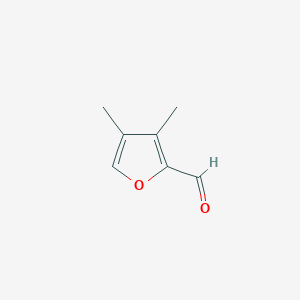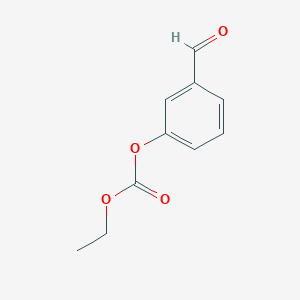
Ethyl (3-formylphenyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3-formylphenyl) carbonate is an organic compound with the molecular formula C10H10O4. It is a derivative of phenyl carbonate, where the phenyl group is substituted with a formyl group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl (3-formylphenyl) carbonate can be synthesized through the reaction of 3-formylphenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for mixing and temperature control can optimize the reaction conditions and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (3-formylphenyl) carbonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl carbonate group can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, alcohols, basic conditions.
Major Products Formed:
Oxidation: 3-carboxyphenyl carbonate.
Reduction: 3-hydroxyphenyl carbonate.
Substitution: Various substituted phenyl carbonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (3-formylphenyl) carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and drug delivery systems.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl (3-formylphenyl) carbonate involves its reactivity with various nucleophiles and electrophiles. The formyl group can participate in nucleophilic addition reactions, while the carbonate group can undergo nucleophilic substitution. These reactions are facilitated by the electronic properties of the phenyl ring and the substituents.
Comparación Con Compuestos Similares
Ethyl phenyl carbonate: Lacks the formyl group, making it less reactive in certain types of reactions.
Methyl (3-formylphenyl) carbonate: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and solubility.
3-formylphenyl acetate: Similar reactivity but with an acetate group instead of a carbonate group.
Uniqueness: this compound is unique due to the presence of both the formyl and carbonate groups, which provide a combination of reactivity that is not found in many other compounds. This makes it a versatile intermediate in organic synthesis and valuable in various research applications.
Propiedades
Número CAS |
68423-35-8 |
|---|---|
Fórmula molecular |
C10H10O4 |
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
ethyl (3-formylphenyl) carbonate |
InChI |
InChI=1S/C10H10O4/c1-2-13-10(12)14-9-5-3-4-8(6-9)7-11/h3-7H,2H2,1H3 |
Clave InChI |
OMORBSHREBRXKO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OC1=CC=CC(=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


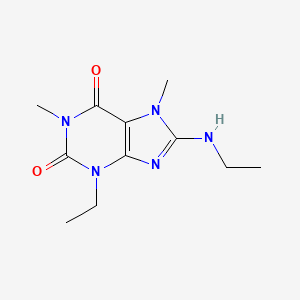
![1-[(4-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13991170.png)
![4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B13991175.png)
![N-(4-Oxospiro[chroman-2,4'-piperidin]-6-yl)methanesulfonamide](/img/structure/B13991180.png)
